Ergosteryl oleate

Description

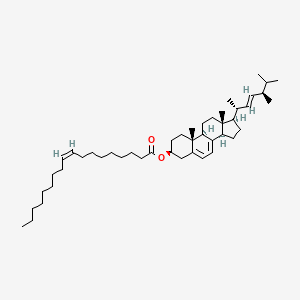

Structure

2D Structure

Properties

Molecular Formula |

C46H76O2 |

|---|---|

Molecular Weight |

661.1 g/mol |

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C46H76O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,24-27,35-37,39,41-43H,8-14,17-23,28-34H2,1-7H3/b16-15-,25-24+/t36-,37+,39-,41+,42-,43-,45-,46+/m0/s1 |

InChI Key |

VVZNLLXLOKRQPH-NZIRWOIASA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ergosteryl Oleate

Ergosterol (B1671047) Biosynthesis as a Precursor Pathway

The synthesis of ergosterol is a fundamental and energy-intensive process in fungi, involving numerous enzymes and genes. nih.govnih.gov This pathway serves as the essential upstream route providing the ergosterol necessary for the eventual formation of ergosteryl oleate (B1233923). The entire process can be broadly divided into three main stages: the mevalonate (B85504) pathway, the farnesyl pyrophosphate pathway, and the late pathway of ergosterol synthesis. nih.govmdpi.com

Farnesyl Pyrophosphate Pathway Connections

Following the production of mevalonate, the second module of the pathway commences, leading to the formation of farnesyl pyrophosphate (FPP). nih.govmdpi.com This series of reactions, occurring in the vacuole, involves several enzymes encoded by ERG genes, including ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), and ERG19 (diphosphomevalonate decarboxylase). nih.govuniprot.orgfrontiersin.org The final step in this module is catalyzed by farnesyl pyrophosphate synthetase (ERG20), which synthesizes FPP. nih.govyeastgenome.org FPP is a critical branch-point intermediate, not only serving as the direct precursor for squalene (B77637) in the ergosterol pathway but also being utilized in the synthesis of other essential molecules like dolichols, ubiquinone, and prenylated proteins. mdpi.comresearchgate.netuniprot.org

Key Enzymatic Steps in Ergosterol Synthesis

The late pathway of ergosterol synthesis begins with the formation of squalene and culminates in ergosterol. This part of the pathway involves a cascade of enzymatic reactions primarily located in the endoplasmic reticulum. mdpi.com

Squalene synthase (Erg9): This enzyme catalyzes the first committed step in sterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene. nih.govuniprot.org This is a critical regulatory point in the pathway. mdpi.com

Squalene epoxidase (Erg1): Following its synthesis, squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. oup.commolbiolcell.orgnih.gov This enzyme is essential for ergosterol production and is a target for certain antifungal agents. molbiolcell.orguniprot.orgresearchgate.netasm.org

Lanosterol (B1674476) synthase (Erg7): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate in the pathway. nih.govoup.com

Lanosterol 14-alpha demethylase (Erg11): Erg11, a cytochrome P450 enzyme, is responsible for the demethylation of lanosterol at the C-14 position. nih.govoup.com This is a crucial and often rate-limiting step in the pathway. nih.gov

Genetic Determinants of Ergosterol Biosynthesis

The biosynthesis of ergosterol is governed by a suite of genes, collectively known as ERG genes. Mutations or altered expression of these genes can significantly impact ergosterol production and the accumulation of intermediate sterols. mdpi.comasm.org

| Gene | Encoded Enzyme/Protein | Function in Ergosterol Biosynthesis |

| ERG1 | Squalene epoxidase | Catalyzes the conversion of squalene to 2,3-oxidosqualene. oup.commolbiolcell.orgnih.govuniprot.org |

| ERG3 | C-5 sterol desaturase | Introduces a double bond at the C-5 position of the sterol ring. frontiersin.orguniprot.orgyeastgenome.orgwikipedia.org |

| ERG4 | C-24(28) sterol reductase | Catalyzes the final step in ergosterol biosynthesis. frontiersin.orgyeastgenome.orgnih.govuniprot.orgyeastgenome.org |

| ERG5 | C-22 sterol desaturase | Involved in the modification of the sterol side chain. nih.govmdpi.com |

| ERG6 | C-24 sterol methyltransferase | Adds a methyl group at the C-24 position of the sterol side chain. nih.govmolbiolcell.orgoup.comnih.govresearchgate.netresearchgate.net |

| ERG7 | Lanosterol synthase | Cyclizes 2,3-oxidosqualene to form lanosterol. nih.govmdpi.comoup.com |

| ERG9 | Squalene synthase | Condenses two farnesyl pyrophosphate molecules to form squalene. nih.govuniprot.orgmdpi.comresearchgate.net |

| ERG11 | Lanosterol 14-alpha demethylase | Demethylates lanosterol at the C-14 position. nih.govnih.govoup.commdpi.complos.org |

| ERG20 | Farnesyl pyrophosphate synthetase | Synthesizes farnesyl pyrophosphate. nih.govyeastgenome.orgresearchgate.net |

| ERG24 | C-14 sterol reductase | Reduces the C-14 double bond after demethylation. nih.govasm.orgfrontiersin.org |

| ERG25 | C-4 methyl sterol oxidase | Part of the C-4 demethylation complex. nih.govnih.govmdpi.com |

| ERG28 | Ergosterol biosynthesis protein 28 | Acts as a scaffold for enzymes in the C-4 demethylation complex. nih.govnih.govasm.org |

Ergosteryl Oleate Esterification

Once ergosterol is synthesized, it can be esterified with a fatty acid to form a steryl ester, such as this compound. This process is a key mechanism for storing sterols within the cell.

Acyl-CoA:Sterol Acyltransferase (ASAT) Activity

The esterification of ergosterol is catalyzed by the enzyme Acyl-CoA:sterol acyltransferase (ASAT). oup.com In the yeast Saccharomyces cerevisiae, there are two genes, ARE1 and ARE2, that encode for ASAT enzymes. asm.orgnih.gov These enzymes facilitate the transfer of an acyl group from a fatty acyl-CoA molecule, like oleoyl-CoA, to the hydroxyl group of ergosterol, forming this compound.

Research indicates that the two isoforms of ASAT have different substrate preferences. Are2p is considered the major enzyme responsible for esterifying the final product, ergosterol, under aerobic conditions. asm.orgnih.govresearchgate.net In contrast, Are1p appears to primarily esterify sterol intermediates that accumulate earlier in the pathway. asm.orgnih.govresearchgate.netresearchgate.net Deletion of both ARE1 and ARE2 genes results in a complete absence of steryl ester formation. researchgate.net This esterification process allows the cell to sequester excess sterols in lipid droplets, thus regulating the amount of free ergosterol in the membranes. oup.com

Specificity and Roles of Sterol O-acyltransferase Isoforms (e.g., Are1p/SAT1, Are2p/SAT2)

In the model organism Saccharomyces cerevisiae, two sterol O-acyltransferases, Are1p and Are2p, are responsible for the esterification of sterols. nih.gov These enzymes, also referred to as ACAT-related enzymes, are located in the endoplasmic reticulum. researchgate.net While both contribute to steryl ester synthesis, they exhibit distinct substrate specificities.

Are2p is the primary enzyme for ergosterol esterification under normal aerobic growth conditions. nih.govnih.gov It displays a notable preference for ergosterol, the final product of the sterol biosynthetic pathway. researchgate.netnih.gov In contrast, Are1p, considered the minor isoform in these conditions, primarily esterifies sterol intermediates, such as lanosterol, although it can also act on ergosterol. nih.govresearchgate.netnih.gov

The differential roles of these isoforms are further highlighted under different growth conditions. For instance, during anaerobic growth, when ergosterol synthesis is limited, the activity of Are1p is enhanced to esterify the accumulating precursor sterols. oup.com Deletion of both ARE1 and ARE2 genes completely abolishes steryl ester formation, confirming their central role in this process.

| Isoform | Primary Substrate | Cellular Location | Primary Role |

|---|---|---|---|

| Are1p (SAT2) | Sterol intermediates (e.g., lanosterol) | Endoplasmic Reticulum | Esterification of precursor sterols, especially under anaerobic conditions. nih.govoup.com |

| Are2p (SAT1) | Ergosterol | Endoplasmic Reticulum | Major enzyme for ergosterol esterification during aerobic growth. nih.govnih.gov |

Oleoyl-CoA as the Fatty Acyl Donor

The synthesis of this compound requires a fatty acyl donor, with oleoyl-CoA being a preferred substrate. acs.orgnih.gov Oleoyl-CoA is a long-chain fatty acyl-CoA, an activated form of oleic acid. ymdb.ca The esterification reaction, catalyzed by Are1p and Are2p, involves the transfer of the oleoyl (B10858665) group from oleoyl-CoA to the hydroxyl group of ergosterol. plos.org

Studies have shown that the availability and composition of the cellular acyl-CoA pool can influence the rate and type of steryl esters formed. nih.gov In some organisms, oleoyl-CoA and palmitoyl-CoA are preferred substrates for sterol esterification. Mass spectrometry analysis has identified this compound as the major esterified ergosterol species in certain fungi, underscoring the significance of oleoyl-CoA in this pathway. acs.orgbu.edubiorxiv.orgresearchgate.net

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated at multiple levels to maintain cellular sterol homeostasis. This regulation involves transcriptional control of the enzymes involved, feedback mechanisms, and the influence of external factors like the availability of unsaturated fatty acids.

Transcriptional Regulation Mechanisms (e.g., Upc2p/UPC2, Adr1 transcription factor)

The expression of the ARE1 and ARE2 genes is subject to transcriptional regulation. The transcription factors Upc2p and its paralog Ecm22p are key regulators of ergosterol biosynthesis genes in yeast. frontiersin.orgyeastgenome.org They bind to sterol regulatory elements (SREs) in the promoters of these genes, activating their transcription in response to low sterol levels. frontiersin.orgyeastgenome.orgnih.gov When ergosterol levels are low, Upc2p translocates to the nucleus and activates the expression of genes involved in both ergosterol synthesis and uptake. frontiersin.orgresearchgate.net

The Adr1 transcription factor has also been implicated in the regulation of the ergosterol pathway. nih.govresearchgate.net In Candida albicans, activated Upc2 can trigger the expression of Adr1, which then further directs the expression of ergosterol biosynthesis genes. frontiersin.orgresearchgate.net This suggests a hierarchical regulatory network where multiple transcription factors cooperate to control ergosterol metabolism. The promoters of ARE1 and ARE2 are also regulated by heme availability, with ARE1 being upregulated and ARE2 downregulated in heme-deficient conditions, which often coincide with anaerobiosis and an accumulation of sterol precursors. nih.gov

| Transcription Factor | Function | Regulatory Effect on this compound Synthesis |

|---|---|---|

| Upc2p/UPC2 | Binds to Sterol Regulatory Elements (SREs) to activate gene transcription. frontiersin.orgyeastgenome.org | Activates expression of ergosterol biosynthesis genes, including those for sterol esterification, in response to low sterol levels. frontiersin.orgresearchgate.net |

| Adr1 | Regulates genes involved in ergosterol biosynthesis. nih.govresearchgate.net | Its expression can be triggered by Upc2p, further enhancing the expression of ergosterol pathway genes. frontiersin.orgresearchgate.net |

Post-translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. frontiersin.org While specific PTMs for Are1p and Are2p are not extensively detailed in the provided context, the activity of homologous enzymes in mammals, such as sterol O-acyltransferase 2 (SOAT2), is known to be regulated by PTMs like ubiquitination. uniprot.orggenecards.org For instance, polyubiquitination can lead to the degradation of SOAT2 when lipid levels are low, while oxidation of specific cysteine residues can prevent ubiquitination and stabilize the protein when cholesterol and fatty acid concentrations are high. uniprot.orggenecards.org It is plausible that similar PTMs regulate the activity of the yeast sterol O-acyltransferases, thereby controlling the rate of this compound synthesis.

Influence of Exogenous Unsaturated Fatty Acids on Steryl Esterification (e.g., Oleate-mediated inhibition)

The presence of exogenous unsaturated fatty acids, such as oleic acid, can significantly impact steryl esterification. nih.govbu.edu Studies have shown that the addition of oleate can lead to a decrease in the formation of steryl esters. nih.govresearchgate.net This inhibitory effect appears to be at the level of the sterol O-acyltransferase enzymes themselves. nih.gov It has been proposed that oleate can act as a competitive inhibitor of acyl-CoA, interfering with its binding to the active site of the enzyme. bu.edu This oleate-mediated inhibition of ergosterol esterification has been observed to suppress the accumulation of esterified ergosterol in fungi. acs.orgbu.edubiorxiv.org

Interplay with General Fungal Lipid Metabolism

Coordination with Phospholipid Biosynthesis

The synthesis of phospholipids (B1166683), essential components of all cellular membranes, is closely coordinated with ergosterol metabolism. In fungi, the endoplasmic reticulum (ER) is the primary site for the synthesis of both sterols and phospholipids. oup.com This co-localization facilitates the regulatory crosstalk between these two major lipid classes.

The regulation of phospholipid synthesis in yeast is a complex process involving both genetic and biochemical mechanisms that are interconnected with the synthesis of other lipids like fatty acids, triacylglycerols, and sterols. nih.gov For instance, the availability of diacylglycerol (DAG), a key intermediate in the synthesis of both phospholipids (via the Kennedy pathway) and triacylglycerols, illustrates a critical metabolic branch point. nih.gov The enzymes responsible for ergosterol esterification, acyl-CoA:sterol acyltransferases (ASATs) encoded by the ARE1 and ARE2 genes in Saccharomyces cerevisiae, can also utilize DAG to form triacylglycerols, demonstrating a direct link between the pathways. nih.gov

Furthermore, the physical properties of membranes are dependent on the relative proportions of sterols and phospholipids. Ergosterol, through its interaction with the acyl chains of phospholipids, modulates membrane fluidity and permeability. nih.gov Free ergosterol in the plasma membrane can protect phospholipids from oxidative damage. mdpi.com This functional interdependence necessitates a coordinated regulation of their biosynthetic pathways to ensure membrane integrity and function. Studies have shown that synchronization between sterol and lipid synthesis is vital for cells to maintain lipid homeostasis and respond adequately to environmental changes. frontiersin.org

Link to Triacylglycerol Synthesis

This compound and triacylglycerols (TAGs) are the primary neutral lipids stored within cytosolic lipid droplets (LDs) in fungi. nih.gov Their synthesis pathways are closely intertwined, sharing common precursors and cellular machinery. Both ergosterol esterification and TAG synthesis occur in the endoplasmic reticulum, from where they are packaged into LDs. asm.orgresearchgate.net

The enzymes responsible for the final steps in TAG synthesis are diacylglycerol acyltransferases. In S. cerevisiae, Dga1p and Lro1p are the main TAG synthases. nih.gov Notably, the sterol acyltransferases Are1p and Are2p, which synthesize steryl esters like this compound, can also contribute to TAG synthesis by acylating diacylglycerol. nih.gov This enzymatic promiscuity provides a direct metabolic link between the two storage lipid pools.

The formation of lipid droplets is a cooperative process involving both steryl esters and TAGs. Research in Saccharomyces cerevisiae has shown that while both can contribute to LD formation, TAG synthesis is more efficient in promoting lipid particle proliferation. nih.gov A strain lacking the genes for both TAG and steryl ester synthesis is devoid of lipid particles, underscoring their combined importance. nih.gov The interplay is further highlighted by the fact that enhancing fatty acid and TAG biosynthesis can increase the cell's capacity to store lipophilic compounds, including ergosterol and its esters. frontiersin.org This suggests that the metabolic flux towards TAG synthesis can create a larger storage sink, indirectly promoting the accumulation of ergosteryl esters. In the methylotrophic yeast Pichia pastoris, TAG formation is indispensable for the biogenesis of lipid droplets. researchgate.net

Impact of Fatty Acid Biosynthesis on Ergosterol Accumulation

The availability and composition of fatty acids have a significant impact on the synthesis and accumulation of ergosterol and its esters, including this compound. Fatty acids are not only essential components of phospholipids and sphingolipids but also serve as the acyl donors for the esterification of ergosterol. oup.com

Overexpression of genes involved in fatty acid biosynthesis has been shown to increase the total amount of sterols in yeast. frontiersin.org For example, enhancing the activity of acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid synthesis, leads to higher levels of ergosterol. frontiersin.org This is attributed to both an increased supply of acyl-CoAs for esterification and an expansion of the lipid droplet storage pool. frontiersin.org The increased storage capacity in lipid droplets for steryl esters is thought to alleviate potential feedback inhibition on the ergosterol biosynthetic pathway, thereby promoting further ergosterol production. frontiersin.org

The degree of fatty acid saturation also plays a crucial role. A proper ratio of unsaturated to saturated fatty acids is vital for maintaining membrane fluidity. life-science-alliance.org The synthesis of ergosterol itself is influenced by the fatty acid composition of the cell. For instance, the activity of squalene epoxidase, a key enzyme in the ergosterol pathway, requires unsaturated fatty acids. annualreviews.org Conversely, an accumulation of saturated fatty acids can trigger the degradation of squalene epoxidase, thereby reducing ergosterol synthesis. life-science-alliance.org In some fungi, the esterification of ergosterol preferentially utilizes saturated fatty acids, such as palmitic acid (C16:0), particularly under certain conditions. researchgate.net This specificity in acyl chain selection for esterification further underscores the intricate relationship between fatty acid metabolism and ergosterol homeostasis.

Intracellular Localization and Dynamics of Ergosteryl Oleate

Role of Lipid Droplets as Primary Storage Compartments

In fungal cells, excess ergosterol (B1671047) is esterified, primarily with oleic acid to form ergosteryl oleate (B1233923), and subsequently sequestered into specialized organelles known as lipid droplets (LDs). nih.govwikipedia.org These organelles serve as the primary storage compartments for neutral lipids, including steryl esters and triacylglycerols. wikipedia.orgoup.com This storage mechanism is vital for preventing the cytotoxic effects that can arise from the accumulation of free sterols in cellular membranes. wikipedia.orgoup.com

Lipid droplets are highly dynamic structures originating from the endoplasmic reticulum (ER). frontiersin.orgnih.gov They possess a unique architecture, consisting of a hydrophobic core of neutral lipids encapsulated by a phospholipid monolayer adorned with a specific set of proteins. oup.comnih.gov In the yeast Saccharomyces cerevisiae, this core is organized with triacylglycerols randomly packed in the center, surrounded by shells of steryl esters. oup.com The sequestration of ergosteryl oleate into LDs effectively creates a sterol pool that the cell can draw upon to maintain the balance of intracellular sterols as needed. nih.gov

The formation of lipid droplets is a regulated process. For instance, the addition of oleate to the culture medium can stimulate the formation of these organelles. frontiersin.orgplos.org The synthesis of the core components, steryl esters and triacylglycerols, occurs in specific microdomains of the ER, from which the lipid droplets bud off into the cytoplasm. asm.org

Table 1: Key Features of Lipid Droplets as Storage for this compound

| Feature | Description | References |

| Primary Function | Storage of neutral lipids, including this compound, to prevent lipotoxicity and maintain sterol homeostasis. | nih.govwikipedia.orgwikipedia.org |

| Structure | Hydrophobic core of neutral lipids (triacylglycerols and steryl esters) surrounded by a phospholipid monolayer with associated proteins. | oup.comnih.gov |

| Origin | Bud from the endoplasmic reticulum (ER) membrane. | frontiersin.orgnih.gov |

| Regulation | Formation is influenced by the availability of fatty acids like oleate. | frontiersin.orgplos.org |

Mechanisms of Intracellular Sterol and Steryl Ester Transport

The movement of sterols and their esters between different cellular compartments is a complex process involving both vesicular and non-vesicular transport mechanisms. nih.govjci.org While vesicular transport plays a role, there is substantial evidence for rapid, non-vesicular transport of sterols, which is mediated by lipid transfer proteins (LTPs). cdnsciencepub.comnih.gov

The endoplasmic reticulum (ER) is the central hub for ergosterol biosynthesis and its subsequent esterification to form this compound. mdpi.complos.org From the ER, newly synthesized ergosterol is transported to the plasma membrane, a process that is largely non-vesicular and ATP-dependent. nih.govcornell.edu Excess ergosterol in the ER is esterified by acyl-CoA:sterol acyltransferases (ASATs), such as Are1p and Are2p in yeast, and the resulting steryl esters are incorporated into nascent lipid droplets. wikipedia.orgmdpi.com

The transport of sterols out of late endosomes and lysosomes is another critical step in intracellular trafficking. jci.orgfrontiersin.org This process is facilitated by proteins like NPC1 and NPC2 in mammalian cells. cdnsciencepub.com In yeast, several proteins are implicated in sterol transport, including the oxysterol-binding homology (Osh) proteins and Arv1p. nih.gov The seven OSH proteins in S. cerevisiae are involved in moving sterols to and from the ER. asm.org

While the transport of free sterols is well-studied, the movement of steryl esters like this compound is primarily linked to the dynamics of the lipid droplets themselves. These organelles can associate with other organelles, such as mitochondria and the vacuole (the yeast equivalent of the lysosome), facilitating the transfer of lipids. cam.ac.uk For instance, during periods of nutrient demand, steryl esters within lipid droplets are hydrolyzed by specific lipases, and the released free ergosterol can then be transported to membranes where it is needed. mdpi.com

Table 2: Proteins Involved in Fungal Sterol Transport

| Protein Family/Protein | Function | Organism | References |

| Are1p/Are2p (ASATs) | Catalyze the esterification of ergosterol in the ER. | Saccharomyces cerevisiae | wikipedia.orgmdpi.com |

| Osh proteins (Oxysterol-binding homology) | Mediate non-vesicular transport of sterols between the ER and other membranes. | Saccharomyces cerevisiae | nih.govasm.org |

| Arv1p | Associated with sterol transport and uptake. | Saccharomyces cerevisiae | nih.gov |

| Yeh1p, Tgl1p, Yeh2p (Steryl Ester Hydrolases) | Hydrolyze steryl esters in lipid droplets and the plasma membrane to release free ergosterol. | Saccharomyces cerevisiae | mdpi.comresearchgate.net |

| LAM proteins | StART-like domain proteins involved in sterol binding and transport at membrane contact sites. | Saccharomyces cerevisiae | asm.org |

Dynamics of Ergosteryl Ester Accumulation in Fungal Growth Phases

The accumulation of this compound is not static but varies significantly with the growth phase of the fungus. A marked increase in the esterification of ergosterol and the accumulation of steryl esters is observed as fungal cultures enter the stationary phase of growth. bu.eduasm.org During the exponential growth phase, a constant, low level of steryl esters is maintained. asm.org However, upon cessation of active growth and division, the rate of esterification increases sharply, leading to a significant buildup of ergosteryl esters in lipid droplets. bu.eduasm.org

This accumulation in the stationary phase suggests that ergosteryl esters serve as a storage form of ergosterol, which is essential for membrane biogenesis. oup.com When stationary phase cells are transferred to fresh nutrient medium, a rapid hydrolysis of these stored steryl esters occurs, releasing free ergosterol and fatty acids that can be utilized for the synthesis of new membranes to support renewed growth. bu.eduoup.com

Sporulation is another developmental stage in fungi that is associated with significant changes in sterol metabolism. Ergosterol itself is a critical component for sporogenesis. nih.govresearchgate.net In Saccharomyces cerevisiae, the accumulation of ergosteryl esters accompanies entry into sporulation. wikipedia.org Similarly, in the human pathogen Cryptococcus neoformans, ergosterol is highly enriched in spores compared to vegetative yeast cells, and the enzymes of the ergosterol biosynthesis pathway are upregulated. nih.gov This indicates a high demand for sterols during the formation of spores, and the storage of ergosterol in the form of esters is a key preparatory step.

Table 3: Ergosteryl Ester Levels in Different Fungal Growth Phases

| Growth Phase | Ergosteryl Ester Dynamics | Primary Function | References |

| Exponential Phase | Low, constant level of steryl esters maintained. | Support ongoing membrane synthesis during rapid cell division. | asm.org |

| Stationary Phase | Sharp increase in esterification and accumulation in lipid droplets. | Storage of excess sterols and fatty acids for future growth. | wikipedia.orgbu.eduasm.org |

| Sporulation | Accumulation of steryl esters prior to and during spore formation. | Provide a reservoir of essential sterols for the biogenesis of spore membranes. | wikipedia.orgnih.govresearchgate.net |

| Resumption of Growth | Rapid hydrolysis of stored steryl esters. | Release of free ergosterol for new membrane synthesis. | bu.eduoup.com |

Biological Roles and Physiological Implications of Ergosteryl Oleate in Fungi

Ergosterol (B1671047) Homeostasis and Sterol Buffering in Cells

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govwikipedia.org The regulation of ergosterol levels, known as ergosterol homeostasis, is critical for fungal growth, development, and adaptation to stress. nih.govresearchgate.net Ergosteryl oleate (B1233923), an ester of ergosterol and oleic acid, is a key player in this process, serving as a storage form of ergosterol.

When ergosterol is produced in excess, it can be toxic to the cell. To prevent this, fungi esterify surplus ergosterol with fatty acids, primarily oleic acid, to form ergosteryl esters. These esters are then sequestered into intracellular lipid droplets, also known as lipid bodies. nih.govresearchgate.netresearchgate.net This storage mechanism acts as a buffer, maintaining a balanced level of free ergosterol within the cell membranes. nih.gov When the cell requires ergosterol, for instance, during membrane synthesis in growing cells or in response to stress, these stored ergosteryl esters can be rapidly hydrolyzed to release free ergosterol. researchgate.netaimspress.com

This dynamic interplay between free ergosterol and its esterified form, ergosteryl oleate, is fundamental for cellular stability. Research on Saccharomyces cerevisiae has shown that the esterification of free ergosterol and the subsequent turnover of ergosteryl esters are central to maintaining ergosterol homeostasis. researchgate.net This process involves a coordinated regulation of sterol biosynthesis, esterification for storage, and hydrolysis for utilization. researchgate.net Lipid droplets, therefore, are not merely passive storage depots but are dynamic organelles that actively participate in regulating the availability of essential lipids like ergosterol in response to cellular needs and environmental cues. researchgate.netaimspress.com

| Feature | Description | References |

| Ergosterol Function | Regulates membrane fluidity, permeability, and protein function. | nih.govwikipedia.org |

| This compound | Storage form of ergosterol, an ester of ergosterol and oleic acid. | oup.com |

| Storage Mechanism | Excess ergosterol is esterified and stored in lipid droplets. | nih.govresearchgate.netresearchgate.net |

| Homeostasis | Dynamic balance between free and esterified ergosterol maintains cellular stability. | researchgate.netaimspress.com |

Contribution to Fungal Adaptation to Environmental Stresses

This compound plays a significant role in how fungi adapt to various environmental challenges. By providing a readily available pool of ergosterol, it enables fungi to modify their membrane composition and respond effectively to stressful conditions.

Fungi are often exposed to oxidative stress from reactive oxygen species (ROS) generated during metabolic processes or from external sources. Ergosterol itself has been shown to possess antioxidant properties, protecting cell membranes from oxidative damage. researchgate.netmdpi.com The availability of ergosterol, managed through the storage and release from this compound, is crucial for mitigating oxidative stress.

Studies on Saccharomyces cerevisiae have demonstrated that supplementation with oleic acid and ergosterol can alleviate oxidative stress. researchgate.netnih.gov The availability of these lipid nutrients leads to a significant reduction in intracellular ROS levels and oxidative damage to membranes and proteins. nih.gov This is associated with increased cell viability and superoxide (B77818) dismutase activity. researchgate.netnih.gov The ability to mobilize ergosterol from this compound stores is therefore a key component of the fungal antioxidant defense system. The presence of two conjugated double bonds in the B-ring of the ergosterol molecule is thought to contribute to its antioxidant properties. wikipedia.org

Oxygen is essential for the biosynthesis of ergosterol in fungi. nih.gov Under hypoxic (low oxygen) or anaerobic (no oxygen) conditions, fungi cannot synthesize ergosterol and must rely on external sources or internal stores. oup.commdpi.com this compound stored in lipid droplets serves as a critical internal reservoir of ergosterol in such environments.

In the absence of oxygen, Saccharomyces cerevisiae can take up exogenous sterols and unsaturated fatty acids to maintain membrane function. mdpi.com The ability to accumulate ergosterol esters provides a significant advantage for survival and growth when oxygen is limited. oup.com However, studies have shown that under strict anaerobic conditions, the efficiency of esterifying exogenously supplied ergosterol can be low, suggesting complex regulatory mechanisms are at play. oup.com Despite this, the stored ergosteryl esters are vital for initiating growth and adapting to the shift from aerobic to anaerobic conditions, which is a common occurrence in processes like winemaking. mdpi.com

Fungi frequently encounter changes in osmotic pressure in their environment. The integrity and properties of the cell membrane are critical for surviving osmotic stress. Ergosterol plays a key role in reinforcing the plasma membrane, and by extension, this compound contributes to osmotic stress tolerance by regulating ergosterol availability. mdpi.comjmb.or.kr

An increased content of ergosterol in the cell membrane enhances its mechanical resistance to osmotic treatments. researchgate.net In the salt-tolerant yeast Zygosaccharomyces rouxii, exposure to high salt concentrations leads to an increase in ergosterol content, which helps to maintain membrane stability and functionality. jmb.or.kr This suggests that the mobilization of ergosterol from this compound stores is an important adaptive response to hyperosmotic conditions. The High Osmolarity Glycerol (HOG) pathway, a key signaling pathway for osmotic stress response in fungi, has been shown to regulate ergosterol biosynthesis, further highlighting the link between ergosterol homeostasis and osmotic tolerance. nih.gov

Furfural (B47365) is a toxic compound often generated during the pretreatment of lignocellulosic biomass for biofuel production, and it can inhibit yeast growth and fermentation. Ergosterol supplementation has been shown to improve the tolerance of Saccharomyces cerevisiae to furfural. researchgate.netncsu.edu

The addition of exogenous ergosterol can shorten the lag phase of growth, increase ethanol (B145695) production, and decrease intracellular ROS levels in the presence of furfural. researchgate.net This protective effect is linked to the role of ergosterol in maintaining cell membrane integrity, which is compromised by furfural. ncsu.edu By increasing the intracellular ergosterol content, likely through both uptake and mobilization from this compound stores, the yeast can counteract the damaging effects of furfural on the cell membrane. ncsu.edu

| Stress Condition | Role of this compound/Ergosterol | Research Findings | References |

| Oxidative Stress | Provides ergosterol for membrane protection and antioxidant activity. | Supplementation reduces ROS and cellular damage. | researchgate.netnih.gov |

| Hypoxia/Anaerobiosis | Serves as an internal ergosterol source when synthesis is blocked. | Essential for growth and adaptation in low-oxygen environments. | oup.commdpi.com |

| Osmotic Stress | Supplies ergosterol to reinforce the cell membrane. | Increased ergosterol content enhances tolerance to high salt. | researchgate.netjmb.or.kr |

| Chemical Stress (Furfural) | Provides ergosterol to maintain membrane integrity against toxic compounds. | Supplementation improves growth and ethanol production in the presence of furfural. | researchgate.netncsu.edu |

Changes in membrane fluidity are a key adaptation to temperature fluctuations. At low temperatures, fungi need to increase membrane fluidity to maintain cellular functions. While the primary mechanism for this is often an increase in unsaturated fatty acids, ergosterol also plays a role in modulating membrane properties. oup.com The availability of ergosterol from this compound can contribute to the adjustments needed for growth at suboptimal temperatures. nih.gov

In high alcohol environments, such as during fermentation, ethanol can disrupt membrane structure and function. Fungi, particularly Saccharomyces cerevisiae, adapt to ethanol stress by altering their membrane composition, including increasing the ergosterol content. mdpi.comnih.gov Ergosterol helps to counteract the fluidizing effect of ethanol, maintaining membrane integrity and preventing excessive permeability. mdpi.com Supplementation with this compound has been shown to enhance the alcohol-endurability of yeast cells. researchgate.net This highlights the importance of the this compound pool in providing the necessary ergosterol for adaptation to high ethanol concentrations, a critical factor for industrial fermentation processes. researchgate.netnottingham.ac.uk

Response to Chemical Stressors (e.g., Furfural)

Influence on Fungal Membrane Physiology and Function

The integrity and functionality of the fungal cell membrane are paramount for survival, and they are heavily dependent on the presence and regulation of ergosterol. This compound, primarily stored in lipid droplets, acts as a dynamic buffer, releasing ergosterol and oleic acid to modulate membrane characteristics as needed. nih.gov

Ergosterol is a primary regulator of membrane fluidity and permeability in fungi. nih.govresearchgate.netsemanticscholar.org It intercalates between phospholipid acyl chains, increasing membrane rigidity and reducing permeability to water and small solutes. mdpi.com The availability of ergosterol is therefore critical. This compound functions as the main intracellular storage form of ergosterol. nih.gov When fungal cells require ergosterol to adjust membrane fluidity—for instance, in response to environmental stressors like ethanol during fermentation—they can hydrolyze this compound to release free ergosterol. mdpi.com This process allows the cell to maintain optimal membrane fluidity and permeability, which is essential for various cellular functions. researchgate.netmdpi.com Changes in the relative abundance of ergosterol and unsaturated fatty acids, such as oleic acid, are a key strategy for yeast to counteract variations in membrane fluidity. mdpi.com A lack of ergosterol, conversely, can lead to a compromised membrane with altered permeability. mdpi.commdpi.com

The activity of many essential membrane-bound enzymes is dependent on the lipid environment of the membrane, particularly the presence of ergosterol. nih.govekb.eg For example, the plasma membrane H+-ATPase (Pma1), a crucial enzyme for maintaining proton gradients, is associated with ergosterol-rich membrane domains. mdpi.complos.org Depletion of ergosterol can lead to the mislocalization and reduced activity of such proteins. mdpi.complos.org By providing a ready supply of ergosterol through hydrolysis, this compound storage ensures that the cell can maintain the necessary membrane composition to support the function of these vital enzymes. nih.govplos.org The synthesis of HMG-CoA, a key step in the ergosterol biosynthesis pathway, is a major metabolic checkpoint, indicating the tight regulation required to maintain adequate sterol levels for cellular functions, including enzyme activity. nih.govnih.gov

Cell membrane integrity is fundamental to fungal viability, protecting the cell from environmental insults and maintaining internal homeostasis. Ergosterol is indispensable for this structural integrity. researchgate.netjmb.or.kr Studies on mutant yeast strains lacking ergosterol demonstrate a significant loss of plasma membrane integrity, making them more susceptible to oxidative damage and chemical stressors. mdpi.com The supplementation of fermentation media with both oleic acid and ergosterol has been shown to mitigate oxidative damage to cell membranes. researchgate.netnih.gov this compound contributes to this by acting as a reserve. In anaerobic or nutrient-limited conditions where de novo synthesis is restricted, the hydrolysis of stored this compound provides the ergosterol necessary to maintain the membrane's structural barrier, ensuring cell survival. semanticscholar.org

Regulation of Membrane-Bound Enzyme Activities

Metabolic Signatures in Fungal Growth and Development

The storage and utilization of this compound are closely linked to the metabolic state of the fungus, influencing its growth, viability, and the production of secondary metabolites, particularly during fermentation.

The ability of fungi to grow and remain viable, especially under stress, is linked to their lipid composition. Supplementation with ergosterol and oleic acid—the components of this compound—has been demonstrated to increase cell viability and mitigate oxidative stress in Saccharomyces cerevisiae during fermentation. researchgate.netnih.gov Direct supplementation with this compound was found to enhance the alcohol-endurability of Saccharomyces sake. oup.com

Furthermore, this compound has been identified as a key metabolic signature in azole-resistant strains of the pathogenic fungus Candida albicans. researchgate.net These resistant strains show an aberrant accumulation of this compound in lipid droplets. researchgate.netresearchgate.net This suggests that enhanced storage of ergosterol in the form of this compound is a metabolic adaptation that contributes to fungal survival and viability under the pressure of antifungal drugs that target ergosterol synthesis. researchgate.net Blocking this esterification process can synergistically increase the effectiveness of azole drugs, highlighting the importance of this compound in fungal viability. researchgate.net

Table 1: Impact of Lipid Supplementation on Yeast Viability and Stress Tolerance

| Organism | Condition/Stress | Supplement | Observed Effect | Reference |

| Saccharomyces cerevisiae | High-sugar fermentation | Oleic Acid + Ergosterol | Increased cell viability, reduced oxidative damage | nih.gov |

| Saccharomyces sake | Anaerobic culture | This compound | Enhanced alcohol-endurability | oup.com |

| Saccharomyces cerevisiae | Furfural Stress | Ergosterol | Promoted cell growth, decreased oxidative stress | ncsu.edu |

| Candida albicans | Azole-resistant strains | N/A (endogenous) | Aberrant accumulation of this compound linked to resistance and viability | researchgate.net |

| Zygosaccharomyces rouxii | Salt Stress | N/A (endogenous) | Increased ergosterol content to maintain membrane stability | jmb.or.kr |

During fermentation, yeast metabolism produces a wide array of volatile aroma compounds that define the sensory profile of the final product. The availability of lipids, specifically unsaturated fatty acids and sterols, significantly influences the production of these compounds. journals.ac.zascielo.org.za Supplementation with oleic acid and ergosterol, either individually or in combination, alters the volatile profile of wine. journals.ac.zamdpi.com

Studies have shown that the combination of sterols (like ergosterol) with oleic acid often results in a volatile profile different from that produced by either supplement alone. journals.ac.zaresearchgate.net Specifically, this combination has been observed to decrease the production of certain acetate (B1210297) esters, which are responsible for fruity aromas. journals.ac.zascielo.org.za In contrast, supplementation with oleic acid at certain concentrations can increase the formation of acetate esters like isoamyl acetate, while also affecting the levels of medium-chain fatty acids and higher alcohols. mdpi.com The balance between available ergosterol and oleic acid, managed through the synthesis and breakdown of this compound, is thus a key factor in modulating the final aroma composition of fermented beverages.

Table 2: Influence of Ergosterol and Oleic Acid Supplementation on Fermentative Aroma Compounds

| Aroma Compound Class | Supplement | General Impact on Production | Reference |

| Acetate Esters | Oleic Acid + Ergosterol | Generally lower production compared to individual supplements | journals.ac.zascielo.org.za |

| Acetate Esters | Oleic Acid (low conc.) | Increased production (e.g., isoamyl acetate) | mdpi.com |

| Medium-Chain Fatty Acids | Ergosterol | Increased magnitude of synthesis | journals.ac.zascielo.org.za |

| Higher Alcohols | Oleic Acid | Lowered production | journals.ac.za |

| Ethyl Esters | Oleic Acid | Generally unfavorable for production (except ethyl hexanoate (B1226103) at low conc.) | mdpi.com |

This compound in Fungal Virulence and Pathogenesis

Aberrant Accumulation as a Metabolic Signature in Antifungal Resistance (e.g., Azole-resistant Candida albicans)

Recent research has identified the abnormal buildup of esterified ergosterol, predominantly this compound, as a distinct metabolic marker for azole resistance in the pathogenic yeast Candida albicans. acs.orgresearchgate.net Studies using advanced techniques like hyperspectral stimulated Raman scattering (hSRS) imaging have revealed that azole-resistant C. albicans strains exhibit a significant accumulation of these sterol esters, a phenomenon not observed in their azole-sensitive counterparts. acs.orgbiorxiv.org This accumulation is the result of de novo lipogenesis, where the fungus synthesizes these molecules anew. acs.orgresearchgate.netnih.gov

Mass spectrometry analyses have confirmed that this compound is the primary species of esterified ergosterol stored within the lipid droplets of these resistant fungal cells. acs.orgresearchgate.netbu.edu The buildup of this compound is considered a key adaptation, allowing the fungus to manage sterol homeostasis when the primary ergosterol synthesis pathway is disrupted by azole drugs, which target the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p). biorxiv.orgbu.edumdpi.com This storage mechanism effectively sequesters ergosterol, potentially mitigating the toxic effects of azole-induced precursor accumulation and supporting cell viability in the presence of the drug. biorxiv.orgbu.edu

Table 1: Research Findings on this compound in Azole-Resistant Candida albicans

| Finding | Description | Analytical Method | Implication |

| Aberrant Accumulation | Azole-resistant C. albicans shows significant storage of esterified ergosterol. acs.orgbu.edu | Hyperspectral SRS Imaging | A metabolic signature distinguishing resistant from sensitive strains. acs.org |

| Dominant Species | This compound is the major form of esterified ergosterol accumulated. acs.orgresearchgate.netnih.gov | Mass Spectrometry | Highlights the specific role of this compound in the resistance mechanism. acs.org |

| Biosynthetic Origin | The accumulated this compound arises from de novo lipogenesis. acs.orgresearchgate.net | Isotopic Labeling/MS | Indicates an active metabolic reprogramming in resistant cells. researchgate.net |

Interruption of Esterified Ergosterol Biosynthetic Pathway as a Research Strategy Against Fungal Drug Resistance

The discovery of this compound's role in azole resistance has paved the way for novel therapeutic strategies. acs.orgnih.gov A key research approach involves interrupting the biosynthetic pathway of these esterified ergosterols to resensitize resistant fungi to existing drugs. acs.orgbiorxiv.org Studies have demonstrated that blocking the esterification process can significantly impair the viability and azole tolerance of resistant C. albicans. acs.orgbu.edu

Specifically, the introduction of oleate has been shown to suppress the accumulation of ergosteryl esters. acs.orgbiorxiv.org When combined with an azole antifungal like fluconazole, this strategy creates a synergistic effect that potently suppresses the viability of azole-resistant C. albicans. acs.orgresearchgate.netbiorxiv.org This combination treatment effectively targets two connected pathways: the azole inhibits ergosterol synthesis, while the excess oleate disrupts its esterification and storage. researchgate.netbiorxiv.org This dual-pronged attack has proven effective not only in vitro but also in limiting the growth of resistant C. albicans biofilms on mouse skin in vivo. acs.orgnih.gov These findings underscore the potential of targeting ergosterol metabolism and storage as a new approach to combat drug-resistant fungal infections. acs.orgresearchgate.net

Table 2: Therapeutic Strategy Targeting this compound Biosynthesis

| Component | Role | Mechanism | Outcome |

| Oleate | Inhibitor of Ergosterol Esterification | Interrupts the formation and accumulation of ergosteryl esters. acs.orgbiorxiv.org | Suppresses a key resistance mechanism. acs.org |

| Fluconazole (Azole) | Inhibitor of Ergosterol Synthesis | Blocks the Erg11p enzyme in the ergosterol biosynthetic pathway. biorxiv.orgbu.edu | Creates a dependency on ergosterol storage. bu.edu |

| Combination Therapy | Synergistic Antifungal Action | Simultaneously blocks ergosterol production and its storage as esters. researchgate.netbiorxiv.org | Attenuates azole resistance and suppresses fungal viability and biofilm growth. acs.orgnih.gov |

Role in Cryptococcus neoformans Virulence

In the opportunistic fungal pathogen Cryptococcus neoformans, the homeostasis of ergosterol and its derivatives is critical for virulence. researchgate.netnih.gov While research has not focused as specifically on this compound as in Candida, the broader processes of ergosterol synthesis, transport, and storage are intrinsically linked to the pathogen's ability to cause disease. researchgate.netnih.gov The proper distribution of ergosterol within fungal membranes is essential for defining membrane fluidity, regulating cellular processes, and surviving within a host. nih.govnih.gov

Disruption of ergosterol homeostasis has been shown to dramatically attenuate the virulence of C. neoformans. For example, the deletion of Ysp2, a gene encoding a retrograde sterol transporter, leads to an abnormal accumulation of ergosterol at the plasma membrane. researchgate.netnih.govnih.gov This disruption results in malformed cell walls, defective capsules (a key virulence factor), and an inability to survive in host environments, rendering the fungus avirulent. researchgate.netnih.gov Similarly, mutations in genes of the ergosterol biosynthesis pathway, such as ERG6, impair the fungus's ability to grow at host temperatures and reduce its virulence. nih.gov Regulatory pathways, like the Sre1 pathway that governs ergosterol biosynthesis, are also required for the pathogen's virulence and its ability to withstand azole drugs. researchgate.net These findings collectively suggest that the maintenance of proper sterol balance, including the esterification of ergosterol into storage forms like this compound, is a crucial aspect of cryptococcal pathogenesis. researchgate.netnih.govresearchgate.net

Methodological Approaches in Ergosteryl Oleate Research

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Modern spectroscopic and imaging methods provide a non-invasive window into the subcellular localization and metabolic dynamics of lipids like ergosteryl oleate (B1233923). These techniques are pivotal for understanding the spatial distribution and functional roles of these molecules within intact cells.

Stimulated Raman Scattering (SRS) Imaging

Stimulated Raman Scattering (SRS) imaging has emerged as a powerful, label-free tool for the chemical imaging of biological samples. biorxiv.orgfrontiersin.orgresearchgate.net This technique allows for the visualization and analysis of specific molecules based on their intrinsic vibrational properties, offering a significant advantage over methods that require external labels. biorxiv.org

In the context of ergosteryl oleate research, hyperspectral SRS (hSRS) imaging has been particularly insightful. By analyzing the fingerprint region of the Raman spectrum, researchers can distinguish and map the distribution of different lipid species within single cells. biorxiv.orgnih.govbu.edu A notable application of this technology has been in the study of azole-resistant Candida albicans. Research has shown that these resistant strains exhibit an aberrant accumulation of ergosteryl esters. biorxiv.orgresearchgate.netnih.gov Through SRS imaging, it was determined that this buildup is a result of de novo lipogenesis, with mass spectrometry identifying this compound as the predominant stored species. biorxiv.orgresearchgate.netnih.govbu.edu

The capability of SRS to resolve metabolites spatially within subcellular compartments, such as lipid droplets and the plasma membrane, has provided new insights into sterol metabolism. frontiersin.org For instance, SRS imaging has been used to quantitatively measure ergosterol (B1671047) at the single-cell level, demonstrating how different enzymes can influence its distribution. frontiersin.org While femtosecond SRS in the CH stretching vibration window can identify general lipid accumulation, it lacks the chemical specificity to resolve the exact composition of these lipids. biorxiv.org Fingerprint SRS, however, overcomes this limitation, enabling the specific identification of molecules like this compound. biorxiv.orgnih.govbu.edu

Chromatographic and Mass Spectrometric Profiling

Chromatographic and mass spectrometric techniques are fundamental to the detailed analysis of this compound and its constituent parts. These methods allow for the separation, identification, and quantification of complex lipid mixtures with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Ergosterol Determination

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of ergosterol, the sterol component of this compound. cerealsgrains.orgresearchgate.net The technique's utility stems from ergosterol's strong ultraviolet (UV) absorption between 240 and 300 nm, a characteristic conferred by the conjugated double bonds in its structure. cerealsgrains.org This distinct spectral property allows for its specific detection and quantification, even in the presence of other plant sterols which absorb weakly in this range. cerealsgrains.org

In a typical HPLC setup for ergosterol analysis, a C18 column is often employed. cerealsgrains.org The mobile phase commonly consists of methanol (B129727) or acetonitrile, and detection is typically set at 282 nm. cerealsgrains.orgmdpi.comnih.gov The method has proven to be highly sensitive, with some studies reporting limits of detection in the nanomolar range. mdpi.com HPLC has been successfully applied to determine ergosterol content in various matrices, including grains and yeast. cerealsgrains.orgmdpi.com For instance, in the analysis of yeast-based supplements, HPLC with UV detection has been used to separate ergosterol from other compounds like vitamin D2, with distinct retention times for each. nih.gov

| Parameter | HPLC for Ergosterol Determination |

| Principle | Separation based on polarity, with UV detection of ergosterol's conjugated double bonds. cerealsgrains.org |

| Stationary Phase | Typically a C18 column. cerealsgrains.org |

| Mobile Phase | Commonly methanol or acetonitrile. cerealsgrains.orgmdpi.com |

| Detection Wavelength | 282 nm is frequently used for ergosterol. cerealsgrains.orgmdpi.comnih.gov |

| Application | Quantification of ergosterol in fungi, grains, and yeast-based supplements. cerealsgrains.orgmdpi.comnih.gov |

| Sensitivity | Capable of detecting low concentrations, with some methods reaching nanomolar levels. mdpi.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Lipid Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. unitn.itmeasurlabs.com This method is particularly well-suited for the comprehensive profiling of complex lipid mixtures, including the analysis of steryl esters like this compound. unitn.itmedscape.com The use of smaller particles in UHPLC columns allows for faster analysis and improved resolution compared to conventional HPLC. measurlabs.comchromatographyonline.com

In the context of steryl ester analysis, UHPLC-MS/MS has been employed to investigate the oxidation products of related compounds like sitostanyl oleate. nih.gov These studies demonstrate the ability of the technique to identify a wide range of lipid species, including hydroxy, epoxy, and oxo derivatives. nih.gov The method often involves derivatization of certain functional groups to enhance detection. nih.gov The coupling of UHPLC with mass spectrometry provides a high degree of specificity, allowing for the confident identification and quantification of individual lipid molecules in a complex biological extract. unitn.it

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) for Fatty Acid Analysis

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS), often referred to as Gas Chromatography-Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of fatty acids, the other key component of this compound. mdpi.comjfda-online.com Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). mdpi.comnih.gov This is often achieved through alkylation or silylation. mdpi.com

Once derivatized, the FAMEs are separated on a capillary column based on their boiling points and polarity. ifremer.fr The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for the identification of individual fatty acids based on their mass spectra. nih.govifremer.fr GC-MS is a highly effective method for determining the fatty acid composition of complex lipids after hydrolysis. mdpi.com For instance, to analyze the fatty acids within steryl esters, the esters must first be hydrolyzed to release the free fatty acids, which are then derivatized for GC-MS analysis. mdpi.com The technique has been widely applied to analyze fatty acids in various biological samples, including those from yeast. mdpi.comjfda-online.com

| Parameter | GLC-MS for Fatty Acid Analysis |

| Principle | Separation of volatile fatty acid derivatives by gas chromatography, followed by mass spectrometric detection for identification and quantification. mdpi.comjfda-online.com |

| Sample Preparation | Requires hydrolysis of this compound to release oleic acid, followed by derivatization (e.g., methylation to form FAMEs). mdpi.com |

| Derivatization | Common methods include alkylation (e.g., to FAMEs) or silylation. mdpi.com |

| Separation | Performed on a capillary column, separating compounds based on boiling point and polarity. ifremer.fr |

| Detection | Mass spectrometry provides structural information for identification. nih.govifremer.fr |

| Application | Determination of the fatty acid profile of complex lipids from various biological sources. mdpi.comjfda-online.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a classic and versatile technique for the separation of lipid classes based on their polarity. rockefeller.eduaocs.org It is often used as a preparative step or for qualitative analysis. cerealsgrains.orgaocs.org In the analysis of this compound, TLC can effectively separate it from other neutral and polar lipids. nih.gov

The stationary phase in TLC is typically a silica (B1680970) gel-coated plate, which is polar. rockefeller.edu A nonpolar mobile phase, often a mixture of solvents like hexane (B92381) and diethyl ether, is used to develop the plate. aocs.org As the mobile phase moves up the plate, it carries the lipid components with it. Nonpolar lipids, such as steryl esters, have a weaker interaction with the polar stationary phase and therefore travel further up the plate, resulting in a higher retention factor (Rf) value. rockefeller.edu In contrast, more polar lipids interact more strongly with the silica gel and move shorter distances.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the regulation and function of this compound. These methods allow researchers to manipulate the genetic makeup of organisms like Saccharomyces cerevisiae to study the effects on sterol metabolism.

Targeted Gene Deletion and Overexpression (e.g., ERG genes, ARE genes, UPC2)

Targeted gene deletion and overexpression studies have been instrumental in elucidating the roles of specific genes in the biosynthesis and storage of this compound. By deleting or overexpressing genes in the ergosterol (ERG) pathway, researchers can observe the resulting changes in sterol composition and accumulation.

The enzymes responsible for converting ergosterol into steryl esters, like this compound, are acyl-CoA:sterol acyltransferases, encoded by the ARE1 and ARE2 genes in yeast. nih.gov Studies involving the deletion of these genes have shown a significant decrease or complete absence of steryl ester synthesis. nih.gov Conversely, overexpressing ARE2 has been shown to increase the ergosterol content, suggesting that enhancing the esterification process can be an effective strategy for improving ergosterol accumulation. frontiersin.org

A key regulatory factor in ergosterol biosynthesis is the transcription factor Upc2p, encoded by the UPC2 gene. frontiersin.orgmdpi.com Upc2p binds to the sterol regulatory elements (SREs) in the promoters of many ERG genes, activating their transcription, particularly under low sterol or hypoxic conditions. mdpi.comyeastgenome.org Overexpression of a constitutively active mutant form of UPC2 (UPC2-1) leads to the upregulation of the ergosterol synthesis pathway. frontiersin.org Combining the overexpression of ARE2 with UPC2-1 has been shown to synergistically increase ergosterol content in industrial Saccharomyces cerevisiae strains. frontiersin.org

Deletion of genes in the latter part of the ergosterol biosynthesis pathway, such as ERG2, ERG3, ERG4, and ERG5, alters the final sterol composition of the cell. oup.com For instance, deleting ERG5 results in a sterol with a saturated side chain and has been linked to increased resistance to certain stresses. oup.com These genetic manipulations highlight the flexibility of the sterol pathway and the crucial role of its end-products, including their esterified forms, in cellular function. oup.commdpi.com

Table 1: Impact of Gene Manipulation on Ergosterol and this compound Metabolism

| Gene Manipulated | Organism | Effect | Research Finding |

| ARE2 Overexpression | Saccharomyces cerevisiae | Increased ergosterol content | Overexpression of ARE2 led to a 28% increase in ergosterol content compared to the parent strain. frontiersin.org |

| ARE2 and UPC2-1 Overexpression | Saccharomyces cerevisiae | Synergistic increase in ergosterol | Combined overexpression increased ergosterol content from 10 mg/g DCW to 16.7 mg/g DCW. frontiersin.org |

| are1Δ are2Δ (double deletion) | Saccharomyces cerevisiae | Absence of acyltransferase activity | Verified the lack of steryl ester synthesis in vivo. nih.gov |

| ERG gene deletions (ERG2, ERG3, ERG4, ERG5) | Saccharomyces cerevisiae | Altered sterol composition | Deletion mutants showed high flexibility in sterol-processing steps and altered stress resistance. oup.com |

| SET1 deletion | Saccharomyces cerevisiae | Reduced ergosterol levels | Deletion of SET1, a histone methyltransferase, reduced the expression of ERG genes, leading to lower cellular ergosterol. pnas.org |

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR or RT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts. nih.govthermofisher.com This allows researchers to quantify the expression of genes involved in this compound metabolism under different conditions. The method involves converting RNA into complementary DNA (cDNA) and then amplifying the target cDNA sequence, with the amplification process monitored in real-time using fluorescent probes. nih.govgene-quantification.de

In the context of this compound research, RT-qPCR has been used to confirm the downregulation of genes involved in ergosterol synthesis, such as ERG1 and ERG3, in the presence of oleic acid. nih.gov It has also been employed to verify the results from broader transcriptomic analyses, for example, by confirming changes in the expression of ERG genes in mutant strains. pnas.org For instance, after observing changes in global gene expression, qRT-PCR was used to confirm decreased expression of HMG1 and ERG11 in a set1Δ mutant, which affects ergosterol levels. pnas.org This technique provides precise data on how environmental signals or genetic modifications influence the transcriptional regulation of the pathways leading to this compound formation. researchgate.net

Whole-Genome Transcriptomic Analysis (RNA-Seq)

Whole-genome transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), provides a comprehensive view of the gene expression profile of an organism under specific conditions. This powerful technique allows for the identification of all genes that are differentially expressed in response to a particular stimulus or genetic modification related to this compound metabolism. researchgate.net

For example, RNA-Seq has been used to study the transcriptomic response of Saccharomyces cerevisiae to ergosterol depletion. mdpi.com These studies revealed a strong induction of genes associated with ergosterol biosynthesis, as the cells attempt to compensate for the lack of sterols. mdpi.com Similarly, transcriptomic analysis of yeast under oleic acid starvation showed specific overexpression of genes involved in phospholipid biosynthesis and sterol trafficking. RNA-Seq can uncover novel regulatory networks and identify unexpected gene expression changes that impact the synthesis and storage of this compound. researchgate.netnih.gov For instance, it was used to analyze the gene transcription profile in Aspergillus oryzae strains with modified expression of an enzyme in the mevalonate (B85504) pathway, revealing broad effects on lipid and ergosterol biosynthesis genes. researchgate.net

Yeast Two-Hybrid Assays for Protein-Protein Interactions

The yeast two-hybrid (Y2H) system is a molecular biology technique used to discover protein-protein interactions in vivo. nih.govwikipedia.org It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). ableweb.org In the Y2H assay, two proteins of interest (a "bait" and a "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, they bring the DBD and AD into close proximity, reconstituting a functional transcription factor that activates reporter genes. ableweb.org

While direct Y2H studies specifically detailing interactions of enzymes that synthesize this compound (like Are1p and Are2p) are not prominently cited in the provided context, this technique is a cornerstone for mapping protein interaction networks. dkfz.de It could be applied to identify novel regulatory proteins, scaffolding proteins, or interacting partners of the acyltransferases (Are1p/Are2p) and other enzymes in the ergosterol pathway. For example, Y2H could be used to screen a cDNA library for proteins that interact with Are2p, potentially uncovering factors that regulate its activity or localization, thereby influencing this compound production.

Enzymatic Activity Assays

Enzymatic activity assays are crucial for directly measuring the function of specific enzymes involved in metabolic pathways. These in vitro methods provide quantitative data on enzyme kinetics and regulation.

Acyl-CoA:Ergosterol Acyltransferase Activity Assays

The synthesis of this compound is catalyzed by acyl-CoA:ergosterol acyltransferase (AEAT), the activity of which is primarily attributed to the Are1 and Are2 enzymes in yeast. nih.govymdb.ca Assays to measure this activity are essential for understanding how different conditions or mutations affect the final step of steryl ester formation.

A common method for assaying AEAT activity involves using microsomal fractions prepared from yeast cells, which contain the membrane-bound acyltransferase enzymes. sci-hub.seresearchgate.net The assay mixture typically includes the microsomal protein, a sterol substrate (ergosterol), and a radiolabeled acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA. nih.gov The reaction is incubated for a specific time, and then the lipids are extracted. sci-hub.se The resulting radiolabeled this compound is separated from the unreacted substrates using thin-layer chromatography (TLC) and quantified by scintillation counting or densitometry. nih.govsci-hub.se

These assays have been used to demonstrate that oleic acid can directly inhibit the esterification of ergosterol in vitro. nih.gov By varying the concentrations of substrates and adding potential inhibitors, researchers can determine the substrate specificity and regulatory properties of the enzymes. nih.gov For example, assays using homogenates from wild-type cells showed that both oleate and palmitate decreased ergosterol esterification, with oleate having a much stronger inhibitory effect. nih.gov

Table 2: Components of a Typical Acyl-CoA:Ergosterol Acyltransferase (AEAT) Assay

| Component | Purpose | Example Concentration/Substrate |

| Enzyme Source | Provides the AEAT enzymes (Are1p, Are2p) | 20–100 µg of microsomal protein or 200 µg of homogenate protein nih.gov |

| Sterol Substrate | The alcohol group acceptor for the acyl chain | 0.025 mM ergosterol nih.gov |

| Acyl-CoA Substrate | The donor of the fatty acyl chain | 6 nmol of [¹⁴C]oleoyl-CoA nih.gov |

| Buffer | Maintains optimal pH for the enzyme | 100 mM KPi, pH 7.4 nih.gov |

| Detergent | Solubilizes the hydrophobic substrates | 0.5 mM CHAPS nih.gov |

| Reducing Agent | Maintains enzyme structure and function | 1 mM Dithiothreitol (DTT) nih.gov |

Physiological and Phenotypic Characterization Methods

Characterizing the physiological and phenotypic consequences of altered this compound metabolism is crucial for understanding its function. Researchers utilize several methods to observe how changes in the levels of this steryl ester affect yeast cells under different environmental conditions.

Continuous Cultivation Systems (Chemostat Cultures)

Chemostat cultures are a powerful tool in yeast research, providing a means to maintain a constant microbial population at a specific growth rate for detailed physiological studies. molbiolcell.org In the context of this compound research, chemostats allow for the precise control of environmental parameters such as nutrient availability (e.g., carbon, nitrogen, phosphorus, and sulfur), oxygen levels, and temperature. researchgate.netfrontiersin.org This level of control is critical for dissecting the complex interplay between environmental cues and lipid metabolism.

By establishing steady-state conditions, researchers can study fully acclimatized cell populations, minimizing the confounding effects of dynamic changes that occur in batch cultures. molbiolcell.org For instance, chemostats have been used to investigate the transcriptional responses of Saccharomyces cerevisiae to limitations of various macronutrients under both aerobic and anaerobic conditions. researchgate.net Anaerobic chemostat cultures are particularly relevant for studying this compound, as its synthesis and the uptake of its precursors, ergosterol and oleic acid, are closely linked to oxygen availability. researchgate.netmicrobiologyresearch.orgnih.gov

These systems have been instrumental in studying the effects of anaerobic growth factor supplementation, such as ergosterol and Tween 80 (a source of oleic acid), on yeast physiology. microbiologyresearch.orgnih.gov Research using chemostats has demonstrated that both lower and higher concentrations of oleic acid can lead to an uncoupling of dissimilatory and assimilatory processes in anaerobic cultures. microbiologyresearch.orgnih.gov Furthermore, continuous cultivation has been employed to explore the limits of yeast growth under strict anaerobic conditions in the absence of ergosterol and unsaturated fatty acids, shedding light on the essentiality of these components for membrane function and, by extension, the role of their storage forms like this compound. oup.com

The use of chemostat cultures has also been adapted to mimic different phases of industrial processes like wine fermentation, allowing for a quantitative analysis of yeast physiology at distinct stages of production. nih.gov This approach enables the study of how factors like temperature and nutrient composition impact yeast lipid metabolism over time. molbiolcell.org

Table 1: Application of Chemostat Cultures in Yeast Lipid Research

| Research Focus | Organism | Key Findings | Citations |

|---|---|---|---|

| Macronutrient Limitation and Oxygen Availability | Saccharomyces cerevisiae | The identity of the growth-limiting nutrient significantly impacts the transcriptional response to oxygen availability, and vice versa. | researchgate.net |

| Anaerobic Growth Physiology | Saccharomyces cerevisiae | Determined maximal specific growth rate and glucose affinity; observed uncoupling of metabolism at non-optimal oleic acid concentrations. | microbiologyresearch.orgnih.gov |

| Low-Temperature Acclimation | Saccharomyces cerevisiae | Allowed for the study of transcriptomic changes at a fixed specific growth rate, separating temperature effects from growth rate effects. | molbiolcell.org |

| Mimicking Wine Fermentation Stages | Saccharomyces cerevisiae | Enabled quantitative physiological analysis of different fermentation phases by establishing metabolic steady states. | nih.gov |

Flow Cytometry for Cell Viability and Oxidative Damage Assessment

Flow cytometry is a widely used technique for the rapid, high-throughput analysis of individual cells within a population. In this compound research, it is primarily employed to assess cell viability and the extent of oxidative damage, often in response to various stressors. nih.govresearchgate.net

A common method for determining cell viability involves staining with propidium (B1200493) iodide (PI). frontiersin.orgmdpi.com PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can penetrate the compromised membranes of dead or dying cells and bind to DNA. mdpi.com By measuring the fluorescence of PI-stained cells, researchers can quantify the percentage of non-viable cells in a population. frontiersin.org This technique has been used to demonstrate that limitations in ergosterol, a precursor of this compound, can lead to significant cell death, particularly under conditions of high nitrogen levels. bio-conferences.org Similarly, the impact of different sterol sources, such as ergosterol versus phytosterols, on yeast cell viability during high-sugar fermentations has been evaluated using PI staining and flow cytometry. frontiersin.org

Flow cytometry is also a valuable tool for assessing oxidative damage. Reactive oxygen species (ROS) can cause damage to cellular components, including lipids, proteins, and nucleic acids. thermofisher.com Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular ROS. nih.govresearchgate.net Studies have shown that supplementing fermentation media with oleic acid and ergosterol, the building blocks of this compound, can significantly reduce the intracellular accumulation of ROS and mitigate oxidative damage to membranes and proteins. nih.govresearchgate.net This protective effect is associated with increased cell viability. nih.govresearchgate.net

Table 2: Flow Cytometry Probes in this compound-Related Research

| Probe | Target | Application | Key Findings | Citations |

|---|---|---|---|---|

| Propidium Iodide (PI) | DNA in membrane-compromised cells | Assessing cell viability | Ergosterol limitation can decrease viability, especially with high nitrogen. | frontiersin.orgmdpi.combio-conferences.org |

| Dihydroethidium (DHE) | Intracellular Reactive Oxygen Species (ROS) | Quantifying oxidative stress | Supplementation with oleic acid and ergosterol reduces ROS and oxidative damage. | nih.govresearchgate.net |

Analysis of Overall Lipid Content and Composition

The initial step involves extracting total lipids from yeast cells using methods like the Folch or Bligh and Dyer procedures, which utilize a chloroform (B151607) and methanol solvent system. nih.govmdpi.com Following extraction, the lipid classes can be separated and quantified. Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) are established methods for separating different lipid classes, such as triacylglycerols, phospholipids (B1166683), and steryl esters (including this compound). researchgate.net

For a more detailed and quantitative analysis of lipid composition, mass spectrometry (MS) based techniques are employed. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of fatty acids and sterols after a derivatization step. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying the specific fatty acid species esterified to ergosterol. acs.org For example, ESI-MS analysis of lipids from Candida albicans revealed that this compound (ergosteryl ester with an 18:1 fatty acid) is the predominant species that accumulates in azole-resistant strains. acs.org

Table 3: Methods for Lipid Analysis in this compound Research

| Analytical Technique | Purpose | Key Findings Related to this compound | Citations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC/HPTLC) | Separation of lipid classes | Enables qualitative and semi-quantitative analysis of neutral lipids, including steryl esters. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acids and sterols | Quantifies the fatty acid and sterol components of total lipids. | mdpi.com |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Identification of specific lipid molecular species | Identified this compound as the major accumulated ergosteryl ester in azole-resistant C. albicans. | acs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive lipid profiling | Allows for detailed quantitative analysis of various lipid classes, including ergosterol esters, in response to cellular stress. | frontiersin.org |

Biotechnological and Industrial Relevance

Biotechnological Production and Enzymatic Synthesis of Ergosteryl Oleate (B1233923)